

Validating STING Agonist-27 in Human PBMCs: A Comparative Guide

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Compound of Interest

Compound Name: STING agonist-27

Cat. No.: B12390400

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The activation of the Stimulator of Interferon Genes (STING) pathway has emerged as a promising strategy in cancer immunotherapy, aiming to convert immunologically "cold" tumors into "hot" tumors by inducing a robust type I interferon response. This guide provides a comparative analysis of a novel synthetic non-cyclic dinucleotide (non-CDN) STING agonist, referred to as **STING agonist-27**, against other classes of STING activators. The activity of these compounds is validated in human peripheral blood mononuclear cells (PBMCs), a critical in vitro model for assessing human immune responses.

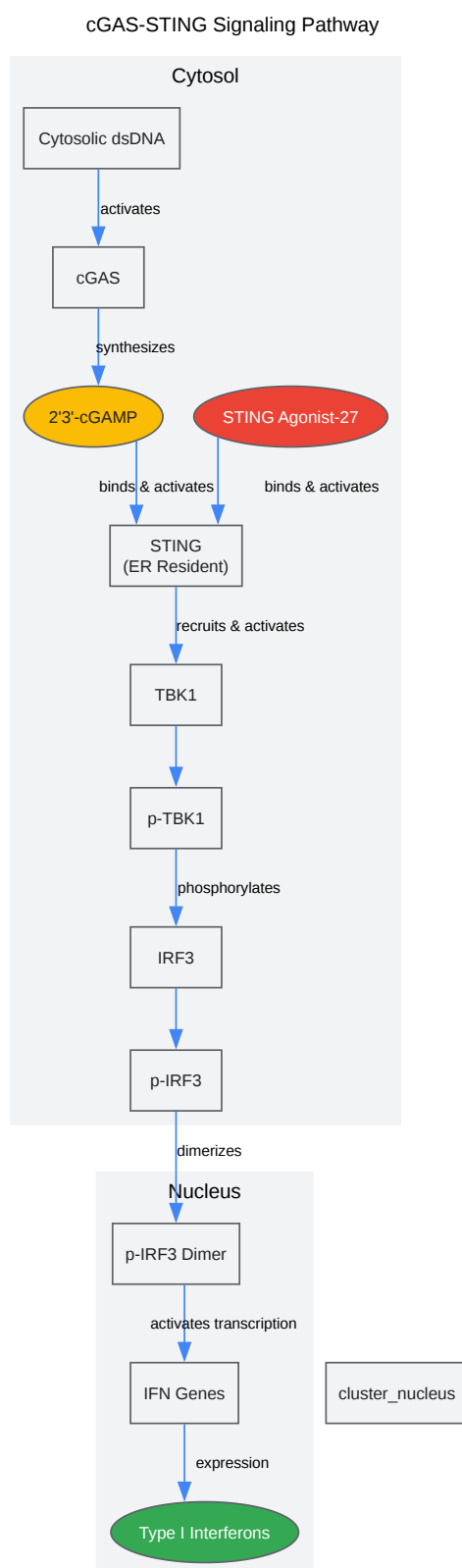
Comparative Analysis of STING Agonist Activity in Human PBMCs

The efficacy of STING agonists can be quantified by their ability to induce the secretion of key cytokines, such as Interferon-beta (IFN- β), and upregulate co-stimulatory molecules on antigen-presenting cells. The following table summarizes the performance of **STING agonist-27** in comparison to a well-characterized endogenous cyclic dinucleotide (CDN) agonist, 2'3'-cGAMP, and another potent non-CDN agonist, diABZI. Data is representative of typical results obtained from in vitro stimulation of human PBMCs.

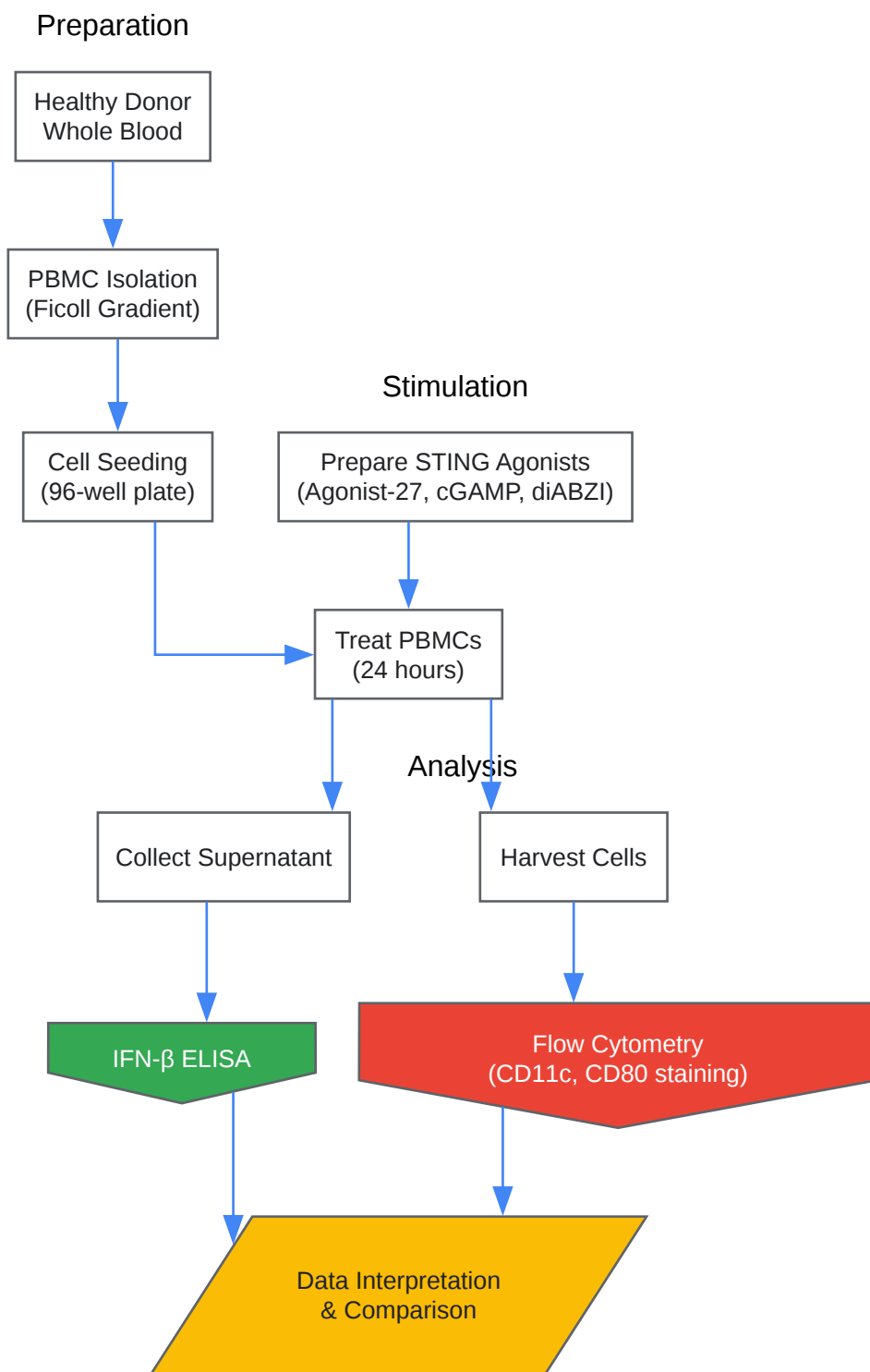
Agonist Class	Agonist Example	Concentration for Max IFN- β Induction (μ M)	Max IFN- β Induction (pg/mL)	CD80 Upregulation on Dendritic Cells (% of positive cells)
Non-CDN Small Molecule	STING Agonist-27	5	~1500	~75%
Endogenous CDN	2'3'-cGAMP	10	~800	~60%
Non-CDN Small Molecule	diABZI	1	~2000	~85%

STING Signaling Pathway

The diagram below illustrates the canonical cGAS-STING signaling pathway. Upon activation by cytosolic double-stranded DNA (dsDNA), cGAS produces the endogenous STING ligand cGAMP. Both endogenous and synthetic STING agonists bind to the STING protein on the endoplasmic reticulum, leading to its translocation and the subsequent activation of TBK1 and IRF3, culminating in the transcription of type I interferons and other inflammatory cytokines.



Workflow for STING Agonist Validation in PBMCs

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